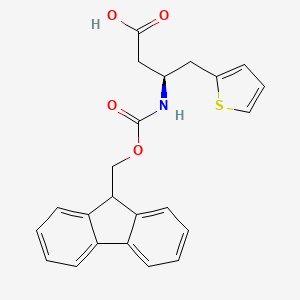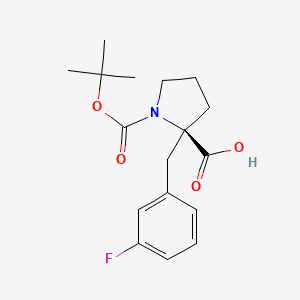
2-氟-6-甲基吡啶-3-硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-methylpyridine-3-boronic acid is an organic compound with the molecular formula C6H7BFNO2. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methylated pyridine ring.
科学研究应用
2-Fluoro-6-methylpyridine-3-boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The 2-Fluoro-6-methylpyridine-3-boronic acid, as an organoboron reagent, plays a crucial role in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Fluoro-6-methylpyridine-3-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Fluoro-6-methylpyridine-3-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the success of the suzuki–miyaura coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The molecular and cellular effects of the action of 2-Fluoro-6-methylpyridine-3-boronic acid are primarily observed in the successful formation of carbon–carbon bonds during the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds, contributing to the development of numerous chemical structures .
Action Environment
The action, efficacy, and stability of 2-Fluoro-6-methylpyridine-3-boronic acid are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, which are typically mild and tolerant of various functional groups, can impact the effectiveness of this compound . Furthermore, the stability of this compound can be affected by exposure to air and moisture .
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-6-methylpyridine-3-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal, followed by borylation to introduce the boronic acid group.
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method employs palladium catalysis to couple halopyridines with boron reagents.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach uses iridium or rhodium catalysts to directly borylate the pyridine ring.
Industrial Production Methods
Industrial production of 2-Fluoro-6-methylpyridine-3-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .
化学反应分析
Types of Reactions
2-Fluoro-6-methylpyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
相似化合物的比较
2-Fluoro-6-methylpyridine-3-boronic acid can be compared with other similar compounds, such as:
2-Fluoro-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern on the pyridine ring.
2-Methyl-6-fluoropyridine-3-boronic acid: Similar structure but different position of the fluorine and methyl groups.
2-Fluoro-6-methylpyridine-5-boronic acid: Similar structure but different position of the boronic acid group.
属性
IUPAC Name |
(2-fluoro-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKPLRESDHKTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376756 |
Source


|
| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906744-85-2 |
Source


|
| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














